4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
CAS No.: 478249-44-4
Cat. No.: VC6382861
Molecular Formula: C15H16N2O3
Molecular Weight: 272.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478249-44-4 |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.304 |
| IUPAC Name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O3/c1-10(18)12-7-13(16-9-12)15(19)17-8-11-5-3-4-6-14(11)20-2/h3-7,9,16H,8H2,1-2H3,(H,17,19) |
| Standard InChI Key | NWIXNHPJXHBVMZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC |
Introduction
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole class of heterocyclic compounds. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a pyrrole ring substituted with an acetyl group, a methoxyphenyl group, and a carboxamide moiety, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves several steps:
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Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through methods like the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
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Acetylation: The acetyl group is introduced through an acetylation reaction using reagents such as acetic anhydride or acetyl chloride in the presence of a base.
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N-[(2-methoxyphenyl)methyl] Substitution: This step involves attaching the methoxyphenylmethyl group to the pyrrole ring.
Chemical Reactions
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions:
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Oxidation: Using reagents like potassium permanganate or chromium trioxide to form pyrrole-2-carboxylic acids.
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Reduction: Using agents like lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.
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Substitution: Participating in electrophilic and nucleophilic substitution reactions depending on the substituents on the pyrrole ring.
Reaction Conditions Table
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Organic solvents |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Ethanol or dichloromethane |
| Substitution | Varies based on substituents | Palladium on carbon for hydrogenation |
Scientific Research Applications
This compound has several scientific research applications:
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Medicinal Chemistry: The pyrrole core makes it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
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Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrrole-containing biomolecules.
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Materials Science: The compound can be explored for its electronic properties, useful in the development of organic semiconductors.
Biological Activity Comparison Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | Methoxyphenyl and carboxamide groups | Antimicrobial, anticancer |
| 4-acetyl-3,5-dimethylpyrrole | Lacks methoxy group; simpler structure | Antimicrobial |
| N-(2-methoxyphenyl)-3-oxobutanamide | Different carbon skeleton | Anticancer |
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